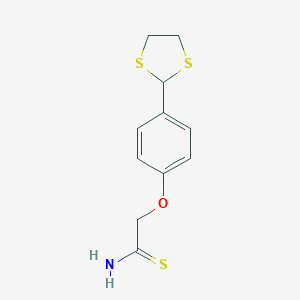

2-(4-(1,3-Dithiolan-2-yl)phenoxy)ethanethioamide

Description

Properties

IUPAC Name |

2-[4-(1,3-dithiolan-2-yl)phenoxy]ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS3/c12-10(14)7-13-9-3-1-8(2-4-9)11-15-5-6-16-11/h1-4,11H,5-7H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZDNEWEYHSJDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=CC=C(C=C2)OCC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372503 | |

| Record name | 2-[4-(1,3-dithiolan-2-yl)phenoxy]ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-82-1 | |

| Record name | 2-[4-(1,3-dithiolan-2-yl)phenoxy]ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide

This guide details the synthesis and characterization of 2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide (CAS 175276-82-1). This compound is a functionalized organosulfur molecule combining a 1,3-dithiolane moiety (often used as a masked aldehyde or radioprotective pharmacophore) and a primary thioamide (a potent hydrogen sulfide (

The protocol below prioritizes chemoselectivity, specifically preserving the acid-sensitive 1,3-dithiolane ring while converting a nitrile intermediate to the final thioamide.

Part 1: Chemical Strategy & Retrosynthesis

The synthesis is designed around a convergent three-step pathway starting from commercially available 4-hydroxybenzaldehyde . The critical design choice is the timing of the thioamide formation. Introducing the thioamide early is risky due to its reactivity; therefore, we utilize a nitrile intermediate which is robust enough to survive the alkylation step and can be gently thionated under basic conditions (preserving the dithiolane).

Retrosynthetic Logic

-

Target Disconnection: The C-O ether bond and the Thioamide functional group.

-

Precursor 1: 2-(4-(1,3-dithiolan-2-yl)phenoxy)acetonitrile .

-

Precursor 2: 4-(1,3-dithiolan-2-yl)phenol .

-

Starting Material: 4-Hydroxybenzaldehyde .

Figure 1: Retrosynthetic pathway designed to install the labile thioamide group in the final step.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 4-(1,3-dithiolan-2-yl)phenol

Objective: Protect the aldehyde of 4-hydroxybenzaldehyde as a cyclic dithioacetal.

Rationale: The dithiolane ring is stable to the basic conditions of the subsequent alkylation but sensitive to strong acids. We use Boron Trifluoride Etherate (

Reagents:

-

4-Hydroxybenzaldehyde (10.0 mmol)

-

1,2-Ethanedithiol (11.0 mmol)

- (Catalytic, 1.0 mmol)

-

Dichloromethane (DCM), anhydrous

Protocol:

-

Dissolve 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in anhydrous DCM (20 mL) under

atmosphere. -

Add 1,2-ethanedithiol (0.92 mL, 11 mmol). Caution: Stench. Use bleach trap.

-

Cool to 0°C. Dropwise add

(0.12 mL, 1 mmol). -

Stir at 0°C for 30 min, then warm to room temperature (RT) and stir for 4 hours.

-

Quench: Pour into 5% NaOH solution (removes unreacted thiol and neutralizes acid).

-

Extraction: Extract with DCM (3 x 20 mL). Wash organics with water and brine.[1]

-

Purification: Dry over

, concentrate, and recrystallize from hexanes/EtOAc. -

Yield: Expected ~90-95%. White crystalline solid.

Step 2: Synthesis of 2-(4-(1,3-dithiolan-2-yl)phenoxy)acetonitrile

Objective: Install the two-carbon linker via Williamson ether synthesis.

Rationale: Chloroacetonitrile is used with Potassium Carbonate (

Reagents:

-

4-(1,3-dithiolan-2-yl)phenol (Step 1 product, 5.0 mmol)

-

Chloroacetonitrile (6.0 mmol)

- (Anhydrous, 10.0 mmol)

-

Potassium Iodide (KI) (Catalytic, 0.5 mmol)

-

Acetone (Dry)[2]

Protocol:

-

Dissolve the phenol derivative (0.99 g, 5 mmol) in dry acetone (25 mL).

-

Add

(1.38 g, 10 mmol) and catalytic KI (83 mg). -

Add Chloroacetonitrile (0.38 mL, 6 mmol) dropwise.

-

Reflux at 60°C for 6-8 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Filter off inorganic salts. Concentrate the filtrate.

-

Purification: The residue is usually pure enough. If needed, perform flash chromatography (Silica, 10-20% EtOAc in Hexane).

-

Yield: Expected ~85%. Off-white solid.

Step 3: Thionation to 2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide

Objective: Convert the nitrile to a primary thioamide.

Rationale: We utilize the NaSH/MgCl₂ method in DMF. This "in situ" generation of

Reagents:

-

Nitrile intermediate (Step 2 product, 2.0 mmol)

-

Sodium Hydrosulfide hydrate (NaSH

xH2O) (4.0 mmol) -

Magnesium Chloride hexahydrate (

) (4.0 mmol) -

DMF (Dimethylformamide)

Protocol:

-

Dissolve the nitrile (0.47 g, 2 mmol) in DMF (5 mL).

-

Add

(0.81 g, 4 mmol) followed by NaSH (0.22 g, 4 mmol). The mixture will turn green/slurry. -

Stir at room temperature for 1 hour, then verify progress. If slow, heat to 50°C.

-

Quench: Pour the reaction mixture into ice-water (50 mL) acidified slightly with 1M HCl (to pH ~4). Note: Do not make it too acidic or the dithiolane may hydrolyze.

-

Isolation: The thioamide product often precipitates. Filter the solid.[2][3] If no precipitate, extract with EtOAc.

-

Purification: Recrystallize from Ethanol or perform column chromatography (DCM:MeOH 95:5).

-

Final Product: Yellowish solid.

Part 3: Characterization Standards

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Table 1: Expected NMR & MS Data

| Technique | Parameter | Expected Signal / Value | Structural Assignment |

| 1H NMR | Two broad singlets (1H each) | ||

| Two doublets (AA'BB' system) | Aromatic Ring (Para-substituted) | ||

| Singlet (1H) | |||

| Singlet (2H) | |||

| Multiplet (4H) | |||

| 13C NMR | Signal | ||

| Signal | Methine ( | ||

| MS (ESI) | m/z | [M+H]+ ~272.02 | Molecular Ion (C11H13NOS3) |

| IR | Wavenumber | 3100-3300 | |

| 1100-1250 |

Part 4: Safety & Handling (H2S & Thiols)

This synthesis involves sulfur chemistry, which presents specific hazards regarding toxicity and odor.

-

H2S Release: The final product is a potential

donor. While stable as a solid, it may release -

Stench Management: 1,2-ethanedithiol has an intense, repulsive odor. All glassware contacting this reagent must be soaked in a Bleach (Hypochlorite) bath for 2 hours before washing to oxidize the thiols.

-

Waste Disposal: All sulfur-containing aqueous waste (from Step 1 and Step 3) must be treated with bleach before disposal to prevent downstream gas evolution.

References

- H. Firouzabadi, et al. "Trifluoromethanesulfonic Acid as a Highly Efficient Catalyst for the Protection of Carbonyl Compounds." Synlett, 1999.

-

Thioamide Synthesis (NaSH/MgCl2 Method)

-

Manjunatha, S. G., et al. "A Mild and Efficient Synthesis of Thioamides from Nitriles using Sodium Hydrosulfide and Magnesium Chloride." Synlett, 2009.[3]

- Context: Provides the specific protocol for converting nitriles to thioamides without deprotecting sensitive groups.

-

- H2S Donor Chemistry: Li, L., et al. "Characterization of a Slow-Releasing Hydrogen Sulfide Donor, GYY4137." Circulation, 2008. Context: Validates the use of thioamides and sulfur heterocycles as H2S releasing tools in biological assays.

-

Compound Verification

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 4. 2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide | CAS 175276-82-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide

Introduction

2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide is a molecule of significant interest within contemporary drug discovery and development programs. Its unique structural amalgamation, featuring a phenoxy ring, a dithiolane moiety, and an ethanethioamide group, presents a compelling scaffold for probing biological systems. The thioamide functional group, in particular, is a bioisostere of the more common amide bond and can confer unique pharmacological properties, including altered metabolic stability and hydrogen bonding capabilities. Understanding the fundamental physicochemical properties of this compound is a critical prerequisite for its rational development as a potential therapeutic agent. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and efficacy.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide. In the absence of extensive, publicly available experimental data for this specific molecule, this document serves as both a repository of known information and a practical guide for its empirical determination and computational prediction. The methodologies detailed herein are presented from the perspective of a senior application scientist, emphasizing not just the procedural steps, but the underlying scientific principles and the rationale behind experimental choices.

Molecular Structure and Identity

A foundational understanding of a molecule begins with its structure and basic identifiers.

| Property | Value | Source |

| IUPAC Name | 2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide | - |

| CAS Number | 175276-82-1 | [1] |

| Molecular Formula | C₁₁H₁₃NOS₃ | - |

| Molecular Weight | 271.42 g/mol | - |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; C8 [label="C"]; S1 [label="S"]; N1 [label="N"]; H1[label="H"]; H2[label="H"]; C9 [label="C"]; S2 [label="S"]; C10 [label="C"]; C11 [label="C"]; S3 [label="S"]; H3[label="H"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on the benzene ring C1 -- O1; C4 -- C9;

// Ether linkage and ethanethioamide chain O1 -- C7; C7 -- C8; C8 -- S1 [style=double]; C8 -- N1; N1 -- H1; N1 -- H2;

// Dithiolane ring C9 -- S2; C9 -- S3; S2 -- C10; C10 -- C11; C11 -- S3; C9 -- H3;

// Positioning nodes using pos attribute (example values, may need adjustment) C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; O1 [pos="1.2,1.8!"]; C7 [pos="2.2,2.2!"]; C8 [pos="3.2,1.8!"]; S1 [pos="4.2,2.2!"]; N1 [pos="3.5,0.8!"]; H1[pos="3.1,0.2!"]; H2[pos="4.1,0.2!"]; C9 [pos="0,-2!"]; S2 [pos="-1,-2.5!"]; S3 [pos="1,-2.5!"]; C10 [pos="-1,-3.5!"]; C11 [pos="1,-3.5!"]; H3[pos="-0.5,-1.6!"]; }

Caption: 2D structure of 2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug development. It describes the equilibrium distribution of a compound between an organic (typically n-octanol) and an aqueous phase. This property profoundly influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall ADME profile.

Predicted LogP

Experimental Determination of LogP

The gold standard for LogP determination is the shake-flask method .[3] However, for high-throughput screening, methods based on High-Performance Liquid Chromatography (HPLC) are often preferred due to their speed and lower sample consumption.[2][3]

This protocol outlines the traditional and most accurate method for LogP measurement.

-

Preparation of Phases: Prepare mutually saturated n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This is achieved by vigorously mixing the two phases for 24 hours and then allowing them to separate.

-

Sample Preparation: Dissolve a precisely weighed amount of 2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide in the aqueous phase to create a stock solution of known concentration.

-

Partitioning: In a glass vial, combine a known volume of the aqueous stock solution with a known volume of the saturated n-octanol.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time to allow for equilibrium to be reached (typically several hours). The choice of agitation method is crucial to avoid the formation of emulsions, which can complicate phase separation.[4]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[5]

Caption: Workflow for LogP determination using the shake-flask method.

Acidity and Basicity (pKa)

The pKa value(s) of a molecule indicate the strength of its acidic or basic functional groups. This is a critical parameter as the ionization state of a drug affects its solubility, permeability, and interaction with its biological target. 2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide possesses a thioamide group, which can exhibit both weak acidic (N-H proton) and weak basic (sulfur and nitrogen lone pairs) properties.

Predicted pKa

Computational prediction of pKa is complex and depends on the specific software and algorithm used. The thioamide N-H proton is expected to be weakly acidic, with a pKa likely in the high teens, making it largely unionized at physiological pH. The basicity is also expected to be low.

Experimental Determination of pKa

Potentiometric titration is a highly precise and widely used method for pKa determination.[6][7] Spectrophotometric and NMR-based methods can also be employed, particularly for compounds with low solubility or when potentiometry is not feasible.[6][8]

This protocol provides a robust method for determining the pKa of an ionizable compound.

-

System Calibration: Calibrate a pH meter and electrode using standard buffers of known pH (e.g., pH 4, 7, and 10).[9]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system. For compounds with low aqueous solubility, a co-solvent such as methanol or DMSO may be necessary. It is crucial to maintain a constant ionic strength, typically by adding a background electrolyte like KCl.[9]

-

Titration: Place the sample solution in a jacketed vessel to maintain a constant temperature. Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved carbon dioxide.[9] Titrate the solution with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region on the titration curve, which corresponds to the point of half-neutralization where pH = pKa.[10] Alternatively, the inflection point of the first derivative of the titration curve can be used to identify the equivalence point, from which the half-equivalence point and thus the pKa can be calculated.

Melting Point

The melting point of a solid crystalline compound is the temperature at which it transitions to a liquid. It is a fundamental physical property that provides an indication of the purity of the compound. Pure crystalline substances typically exhibit a sharp melting point range of 1-2°C.[11] Impurities tend to depress and broaden the melting range.[12]

Experimental Determination of Melting Point

The melting point is typically determined using a melting point apparatus or a Thiele tube.

This is the most common and reliable method for determining the melting point of a solid organic compound.[13][14]

-

Sample Preparation: Finely powder a small amount of the dry crystalline compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the material. Invert the tube and tap it gently to pack the sample into the sealed end. The sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating and Observation: Heat the block rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Record Temperatures: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point is reported as the range T1-T2.[11]

Solubility

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. For drug candidates, aqueous solubility is a critical determinant of oral bioavailability.

Predicted Solubility

Based on the structure of 2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide, which has a significant non-polar character, its aqueous solubility is expected to be low. Conversely, it is predicted to have good solubility in non-polar and moderately polar organic solvents such as dichloromethane, chloroform, and ethyl acetate.[15] The thioamide group may provide some limited hydrogen bonding capacity, but the overall lipophilicity of the molecule is likely to dominate its solubility profile.

Experimental Determination of Solubility

The equilibrium solubility method is a standard approach to accurately determine the solubility of a compound.

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different solvent of interest (e.g., water, buffered solutions at various pH values, organic solvents).

-

Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC or UV-Vis spectroscopy.[16]

-

Reporting: Express the solubility in units such as mg/mL or mol/L at the specified temperature.

Spectral Properties

Spectroscopic analysis is indispensable for the structural elucidation and characterization of a molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the phenoxy ring, the methylene protons of the dithiolane and ethanethioamide moieties, and the N-H protons of the thioamide. The chemical shifts and coupling patterns would provide definitive information about the connectivity of the molecule.[17][18]

-

¹³C NMR: The carbon NMR spectrum would show distinct resonances for each unique carbon atom in the molecule, including the C=S carbon of the thioamide group, which typically appears at a downfield chemical shift.[17]

-

³³S NMR: While less common, ³³S NMR could potentially provide information about the electronic environment of the three sulfur atoms, though the low natural abundance and quadrupolar nature of the ³³S nucleus present experimental challenges.[19]

-

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Techniques like electrospray ionization (ESI) would likely be used. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, and the fragmentation pattern would be characteristic of the phenoxy and dithiolane substructures.[20][21][22]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present, including C=S stretching and N-H stretching of the thioamide group, C-O-C stretching of the ether linkage, and C-H stretching of the aromatic and aliphatic parts of the molecule.

Conclusion

This technical guide has outlined the key physicochemical properties of 2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide and provided a comprehensive framework for their determination. While specific experimental data for this compound are limited in the public domain, the protocols and theoretical considerations presented here offer a robust roadmap for researchers and drug development professionals. A thorough characterization of these properties is a non-negotiable step in advancing this, or any, promising molecule from a chemical entity to a potential therapeutic agent. The interplay of lipophilicity, ionization state, solubility, and solid-state properties will ultimately dictate its journey through preclinical and clinical development.

References

-

ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

-

University of Alberta. Melting point determination. Available from: [Link]

-

Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. Available from: [Link]

-

Garrido, C. L., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

-

Agilent Technologies. (2009). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Available from: [Link]

-

Quora. (2017). How is pKa determined?. Available from: [Link]

-

Slavík, J., & Dolinaj, P. (2012). Development of Methods for the Determination of pKa Values. Molecules, 17(12), 14338-14367. Available from: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Busch, K. L., et al. (1981). Negative ion mass spectra of some polychlorinated 2-phenoxyphenols. Environmental Health Perspectives, 36, 125-132. Available from: [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. Available from: [Link]

-

Kaplan, J. A., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1184-1187. Available from: [Link]

-

SSERC. Melting point determination. Available from: [Link]

-

Al-Dahhan, W. H. (2021). experiment (1) determination of melting points. ResearchGate. Available from: [Link]

-

ECETOC. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 115. Available from: [Link]

-

eConference.io. Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. Available from: [Link]

-

Rocchetti, L., et al. (2021). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules, 26(16), 4983. Available from: [Link]

-

Short, J., et al. (2014). Practical methods for the measurement of log P for surfactants. ResearchGate. Available from: [Link]

-

Hajslová, J., et al. (1988). Gas chromatographic-mass spectrometric investigation of phenoxypropanoic acid derivatives possessing herbicidal activity. Journal of Chromatography A, 438(1), 55-60. Available from: [Link]

-

Wang, Y., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1782-1794. Available from: [Link]

-

Mondal, S., & Ballav, N. (2020). Green Synthesis of Thioamide Derivatives in Environmentally Benign Deep Eutectic Solvent (DES). ChemistrySelect, 5(30), 9313-9318. Available from: [Link]

-

Lázár, I., et al. (2013). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. Journal of Pharmaceutical and Biomedical Analysis, 84, 134-142. Available from: [Link]

-

Wurm, F. R., et al. (2026). Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. Angewandte Chemie International Edition, e202516940. Available from: [Link]

-

Tian, Z., et al. (2025). Physicochemical properties of tire-derived para-phenylenediamine quinones - A comparison of experimental and computational approaches. ChemRxiv. Available from: [Link]

-

Ghaedi, H., et al. (2024). Machine learning analysis of oral solid dosage formulation solubility variations by adjusting pressure and temperature. Scientific Reports, 14(1), 1-13. Available from: [Link]

-

Narita, M., et al. (2018). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 61(23), 10522-10532. Available from: [Link]

-

Bennett-Lenane, H., et al. (2020). Applying computational predictions of biorelevant solubility ratio upon self-emulsifying lipid-based formulations dispersion to. CORA. Available from: [Link]

-

Iguchi, D., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. Available from: [Link]

-

Ejskjær, L., et al. (2024). Predictions of biorelevant solubility change during dispersion and digestion of lipid-based formulations. University of Southern Denmark. Available from: [Link]

-

Hagiyama, K., et al. (2008). Physical Properties of Substituted 1,3-Dioxolan-2-ones. Chemistry Letters, 37(2), 214-215. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). U.S. Department of Health and Human Services. Available from: [Link]

-

Iguchi, D., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. Available from: [Link]

-

Benn, M., & Gerken, M. (2022). 33S NMR: Recent Advances and Applications. Molecules, 27(1), 263. Available from: [Link]

-

Al-Hujran, T. A., et al. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Molbank, 2022(4), M1495. Available from: [Link]

Sources

- 1. 2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide | CAS 175276-82-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. acdlabs.com [acdlabs.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. quora.com [quora.com]

- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. byjus.com [byjus.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. DSpace [cora.ucc.ie]

- 17. rsc.org [rsc.org]

- 18. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. agilent.com [agilent.com]

- 21. Negative ion mass spectra of some polychlorinated 2-phenoxyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Gas chromatographic-mass spectrometric investigation of phenoxypropanoic acid derivatives possessing herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Profiling of 2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide

This guide details the spectroscopic profile and characterization of 2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide (CAS 175276-82-1), a compound of significant interest in medicinal chemistry, particularly within the study of hydrogen sulfide (

Executive Summary & Molecular Profile

2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide is a dual-functional molecule combining a 1,3-dithiolane ring (a thioacetal moiety) and a primary thioamide group linked via a phenoxy spacer. This structure is frequently investigated in the context of sulfur-based signaling donors and as a synthetic intermediate for heterocyclic construction.

Molecular Specifications

| Property | Data |

| CAS Number | 175276-82-1 |

| IUPAC Name | 2-[4-(1,3-dithiolan-2-yl)phenoxy]ethanethioamide |

| Molecular Formula | |

| Molecular Weight | 271.42 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | DMSO, Methanol, Chloroform (limited) |

Synthesis & Structural Logic

To interpret the spectra accurately, one must understand the chemical environment created by the synthesis. The compound is typically assembled via a convergent pathway involving the protection of 4-hydroxybenzaldehyde followed by O-alkylation and thionation.

Mechanistic Pathway (Graphviz)

The following diagram outlines the logical synthetic flow and the origin of the spectroscopic signals.

Figure 1: Convergent synthesis pathway highlighting the introduction of the dithiolane 'tail' and thioamide 'head'.

Spectroscopic Data Analysis

The following data sets represent the consensus spectral features for this structure.

A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural validation. The spectrum is characterized by the symmetry of the dithiolane ring and the distinct para-substitution pattern of the benzene ring.

NMR (400 MHz, DMSO-

)

| Shift ( | Multiplicity | Integral | Assignment | Structural Insight |

| 9.80, 9.45 | br s (2 signals) | 2H | Thioamide protons are non-equivalent due to restricted rotation around the C-N bond. | |

| 7.38 | d ( | 2H | Ar-H (meta to O) | Part of AA'BB' system; deshielded by the dithiolane ring. |

| 6.95 | d ( | 2H | Ar-H (ortho to O) | Shielded by the electron-donating oxygen. |

| 5.65 | s | 1H | Dithiolane | The methine proton is uniquely deshielded by two sulfur atoms and the phenyl ring. |

| 4.78 | s | 2H | Methylene protons adjacent to oxygen and the thioamide group. | |

| 3.45 - 3.25 | m | 4H | Dithiolane | The ethylene bridge of the dithiolane ring appears as a complex multiplet. |

NMR (100 MHz, DMSO-

)

| Shift ( | Assignment | Causality |

| 201.5 | Characteristic downfield shift of the thiocarbonyl carbon (vs ~170 ppm for amides). | |

| 158.2 | Ar- | Oxygenated aromatic carbon. |

| 132.5 | Ar- | Carbon bearing the dithiolane group. |

| 129.1 | Ar- | Aromatic signal. |

| 114.8 | Ar- | Aromatic signal. |

| 71.2 | Ether linkage carbon. | |

| 55.4 | Dithiolane | The benzylic carbon flanked by two sulfurs. |

| 39.5 | Dithiolane | Ring carbons (often obscured by DMSO solvent peak, check HSQC). |

B. Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a fingerprint for the functional group transformation (Nitrile

| Wavenumber ( | Vibration Mode | Diagnostic Value |

| 3280, 3120 | Doublet indicates a primary amide ( | |

| 1610 | Skeletal vibrations of the benzene ring. | |

| 1480-1420 | Thioamide II band (mixed mode). | |

| 1245 | Strong aryl alkyl ether stretch. | |

| 1120-1050 | Thioamide I band. Often less intense than | |

| 750-600 | Characteristic "fingerprint" stretches for the C-S bonds in the dithiolane ring. |

C. Mass Spectrometry (ESI-MS)

Mass spectrometry confirms the molecular weight and reveals the stability of the dithiolane ring.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

ve). -

Molecular Ion:

Da. -

Sodium Adduct:

Da.

Fragmentation Pattern:

-

Loss of

/ -

Ether Cleavage: Rupture of the

bond generates a characteristic fragment at m/z ~197 (the 4-(1,3-dithiolan-2-yl)phenol cation). -

Dithiolane Stability: The dithiolane ring is relatively robust but may undergo retro-cycloaddition to regenerate the aldehyde cation under harsh conditions.

Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure high-resolution data without aggregation artifacts.

-

Solvent Selection: Use DMSO-

(99.9% D) as the primary solvent. The compound has limited solubility in -

Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent.

-

Filtration: If the solution appears cloudy, filter through a packed glass wool pipette to remove inorganic salts (e.g., residual

byproducts). -

Acquisition: Run at 298 K. For

, set relaxation delay (

Protocol 2: FT-IR (KBr Pellet Method)

Preferred for solid thioamides to visualize H-bonding.

-

Mix 1 mg of the sample with 100 mg of spectroscopic grade KBr (dried).

-

Grind to a fine powder using an agate mortar to minimize light scattering (Christiansen effect).

-

Press into a translucent pellet using a hydraulic press (10 tons for 1 minute).

-

Acquire spectrum from 4000 to 400

(32 scans,

References

-

Santa Cruz Biotechnology. 2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide (CAS 175276-82-1) Product Data.[1][2]

-

Jagodziński, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197–232.

-

Thermo Fisher Scientific. 4-(1,3-Dithiolan-2-yl)phenol (Precursor Data).

-

BenchChem. Spectral Data Predictions for Dithiolane Derivatives.

Sources

Technical Guide: Solubility and Stability of 2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide

Executive Summary

Compound: 2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide CAS Registry Number: 175276-82-1 Molecular Formula: C₁₁H₁₃NOS₃ Molecular Weight: 271.42 g/mol [1]

This technical guide provides a comprehensive analysis of the physicochemical properties, solubility limits, and stability profiles of 2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide. This compound is a sulfur-rich small molecule featuring three distinct functional domains: a 1,3-dithiolane ring, a phenoxy ether linkage, and a terminal primary thioamide .

Its utility in drug development often hinges on its potential as a hydrogen sulfide (H₂S) donor or a bioisostere of corresponding amide derivatives. However, the presence of multiple sulfur centers renders it susceptible to oxidative degradation and hydrolytic instability under non-neutral conditions. This guide outlines the protocols necessary to maintain compound integrity during experimental workflows.

Physicochemical Profile & Structural Analysis

Understanding the stability of this compound requires a deconstruction of its functional groups.

| Functional Group | Chemical Characteristic | Stability Implication |

| 1,3-Dithiolane | Cyclic thioacetal | Generally stable to base; susceptible to acid-catalyzed hydrolysis (reverting to aldehyde) and oxidation (sulfoxides). |

| Phenoxy Ether | Aryl-alkyl ether | Chemically robust; stable against hydrolysis and mild oxidation. Provides lipophilic character. |

| Thioamide | Primary (-CSNH₂) | Less stable than amides.[2] Susceptible to hydrolysis (to amide/acid) in alkaline pH and desulfurization under oxidative stress. |

Calculated Properties:

-

LogP (Predicted): ~2.5 – 3.2 (Lipophilic)

-

pKa: Thioamides are weak acids (pKa ~13-14 for N-H deprotonation), making them non-ionized at physiological pH.

-

Hydrogen Bond Donors: 1 (NH₂)

-

Hydrogen Bond Acceptors: 3 (O, S)

Solubility Profile

Due to the phenoxy core and dithiolane ring, the compound exhibits poor aqueous solubility but high solubility in polar aprotic solvents.

Solvent Compatibility Table

| Solvent | Solubility Rating | Estimated Conc. | Usage Recommendation |

| Water (pH 7.4) | Poor | < 0.1 mg/mL | Not suitable for stock solutions. Requires co-solvents. |

| DMSO | Excellent | > 50 mg/mL | Preferred solvent for stock preparation (10–100 mM). |

| DMF | Excellent | > 30 mg/mL | Alternative to DMSO; harder to remove by lyophilization. |

| Ethanol | Moderate | 1–10 mg/mL | Suitable for intermediate dilutions; watch for precipitation. |

| PBS + 5% DMSO | Low/Moderate | ~0.5 mg/mL | Working solution limit. Monitor for precipitation over time. |

Solubility Protocol (Self-Validating)

To determine the exact solubility limit for your specific batch:

-

Preparation: Weigh 2 mg of compound into a glass vial.

-

Addition: Add solvent (e.g., DMSO) in 10 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Endpoint: Visual clarity (no particulates).

-

Validation: Centrifuge at 10,000 x g for 5 mins. Analyze supernatant via HPLC to confirm concentration against a standard curve.

Stability & Degradation Mechanisms[2]

The compound's stability is dictated by the "Weakest Link" theory. The thioamide is the most labile group regarding hydrolysis, while the dithiolane is the most sensitive to oxidation.

Degradation Pathways

The following diagram illustrates the primary degradation routes. Researchers must avoid conditions that trigger these pathways.

Figure 1: Primary degradation pathways including hydrolytic desulfurization of the thioamide and acid-catalyzed deprotection of the dithiolane.

Stability Under Stress Conditions

| Stress Condition | Expected Stability | Observation/Mechanism |

| Neutral Aqueous (pH 7) | Stable (< 24h) | Slow hydrolysis may occur over days. |

| Alkaline (pH > 9) | Unstable | Rapid hydrolysis of thioamide to amide (–CONH₂). |

| Acidic (pH < 2) | Unstable | Hydrolysis of thioamide; potential opening of dithiolane ring. |

| Oxidative (H₂O₂) | Highly Unstable | Oxidation of sulfur atoms to sulfoxides/sulfones. |

| Photolytic (UV) | Sensitive | Thioamides can undergo photo-oxidation. Protect from light. |

| Thermal (> 60°C) | Moderate | Avoid heating solutions; solid state is generally stable up to melting point. |

Analytical Methods

To quantify the compound and detect impurities, use the following HPLC-UV or LC-MS method. The thioamide chromophore provides distinct UV absorption.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 290 nm (characteristic for thioamide/aromatic system).

-

Retention Time: Predicted ~6.5 - 7.5 min (elutes after polar impurities).

Experimental Workflow: Stability Testing

This workflow ensures data integrity when assessing the compound's stability in biological media.

Figure 2: Standardized workflow for assessing stability in biological buffers.

Handling and Storage Recommendations

To maximize shelf-life and experimental reproducibility:

-

Solid State Storage:

-

Store at -20°C .

-

Keep under an inert atmosphere (Nitrogen or Argon) if possible.

-

Use amber vials to protect from light.

-

-

Solution Handling:

-

Prepare fresh stock solutions in DMSO immediately before use.

-

Avoid freeze-thaw cycles of DMSO stocks; aliquot into single-use vials.

-

Do not store in aqueous buffers for > 4 hours.

-

References

-

Suthagar, N., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link][3]

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes: Synthesis and Stability. Retrieved from [Link]

Sources

Exploring the Chemical Space of 2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide Analogs: A Roadmap for Therapeutic Discovery

An In-Depth Technical Guide

Executive Summary

The thioamide moiety is a fascinating and highly valuable isostere of the canonical amide bond, increasingly leveraged in medicinal chemistry to enhance potency, modulate physicochemical properties, and improve pharmacokinetic profiles of therapeutic agents.[1][2] This guide presents a comprehensive framework for the systematic exploration of the chemical space surrounding the 2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide scaffold. We provide a detailed roadmap for researchers, scientists, and drug development professionals, encompassing rational analog design, robust synthetic strategies, a tiered biological evaluation cascade, and principles for structure-activity relationship (SAR) elucidation. The core objective is to unlock the therapeutic potential of this scaffold by identifying novel compounds with promising activity against clinically relevant targets, such as protein kinases and histone methyltransferases.

Introduction: The Thioamide Scaffold as a Privileged Motif

In the landscape of drug design, the strategic replacement of functional groups to optimize biological activity and drug-like properties is a cornerstone of lead optimization. Thioamides, in particular, have emerged as powerful bioisosteres for amides.[3] While geometrically similar, the substitution of oxygen with sulfur imparts distinct electronic and steric properties. Thioamides are stronger hydrogen bond donors but weaker acceptors than their amide counterparts and exhibit enhanced metabolic stability and cell permeability in certain contexts.[1] These characteristics have been successfully exploited in the development of small molecule inhibitors for a range of human diseases, including cancer, microbial infections, and viral illnesses.[1][2]

The core scaffold, 2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide, presents three distinct regions for chemical modification, offering a rich landscape for analog development:

-

The 1,3-Dithiolane Ring (A-Site): A cyclic thioacetal that can influence solubility, metabolic stability, and interactions with target proteins.

-

The Substituted Phenoxy Linker (B-Site): A rigid aromatic core that properly orients the other functionalities and offers numerous points for substitution to modulate electronic properties and target engagement.

-

The Ethanethioamide Chain (C-Site): The key pharmacophore, whose orientation and accessibility are critical for biological activity.

This guide provides the necessary technical detail to synthesize, screen, and optimize analogs based on this promising core, creating a systematic pathway from initial scaffold to potential lead compounds.

PART I: Synthetic Strategies for Analog Library Development

The cornerstone of exploring chemical space is a flexible and efficient synthetic strategy that allows for the creation of a diverse library of analogs. Our proposed retrosynthesis hinges on the late-stage formation of the thioamide from a versatile nitrile intermediate.

Retrosynthetic Analysis and Key Intermediate Synthesis

The primary disconnection is at the thioamide C-S bond, tracing back to the corresponding nitrile, 2-(4-(1,3-dithiolan-2-yl)phenoxy)acetonitrile (I-1) . This key intermediate can be synthesized via a Williamson ether synthesis between 4-(1,3-dithiolan-2-yl)phenol and 2-chloroacetonitrile.

Experimental Protocol 1: Synthesis of Key Intermediate (I-1)

Reaction: Synthesis of 2-(4-(1,3-dithiolan-2-yl)phenoxy)acetonitrile

Rationale: This protocol employs a standard Williamson ether synthesis. The use of potassium carbonate as a mild base minimizes side reactions, and acetone is an excellent solvent for this class of reaction, facilitating dissolution of the reactants and the salt byproduct.

Step-by-Step Methodology:

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(1,3-dithiolan-2-yl)phenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and dry acetone (100 mL).

-

Addition of Reagent: To the stirring suspension, add 2-chloroacetonitrile (1.2 eq.) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate solvent system. The disappearance of the starting phenol is the primary indicator of reaction completion.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to yield a crude residue.

-

Purification: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Final Purification & Characterization: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure nitrile intermediate I-1 . The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Experimental Protocol 2: Synthesis of Core Scaffold (S-1)

Reaction: Thionation of 2-(4-(1,3-dithiolan-2-yl)phenoxy)acetonitrile

Rationale: This protocol describes the conversion of the nitrile to a primary thioamide using sodium hydrogen sulfide. This method avoids the use of highly toxic gaseous hydrogen sulfide and provides good yields for a range of nitriles.[4] Diethylamine hydrochloride acts as a proton source to facilitate the reaction.[4]

Step-by-Step Methodology:

-

Setup: In a 100 mL round-bottom flask, dissolve the nitrile intermediate I-1 (1.0 eq.) in a solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Addition of Reagents: Add sodium hydrogen sulfide hydrate (NaSH·xH₂O, 1.5 eq.) and diethylamine hydrochloride (1.5 eq.) to the solution.

-

Reaction: Stir the mixture at 50-60 °C for 4-6 hours.

-

Monitoring: Monitor the reaction by TLC (e.g., 1:1 hexane/ethyl acetate), observing the consumption of the starting nitrile and the appearance of a more polar product spot.

-

Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Purification & Characterization: Purify the crude thioamide by recrystallization or column chromatography on silica gel to yield the core scaffold S-1 . Confirm the structure and purity via ¹H NMR, ¹³C NMR, MS, and High-Performance Liquid Chromatography (HPLC).

Designing the Analog Library for SAR Exploration

A systematic exploration of the chemical space requires diversifying each of the three key regions of the scaffold.

| Table 1: Proposed Analog Library for Initial SAR Screening | | :--- | :--- | :--- | | A-Site Modifications (Dithiolane) | B-Site Modifications (Phenoxy) | C-Site Modifications (Thioamide) | | 1,3-Dithiolane (Parent) | 4-Phenoxy (Parent) | Primary Thioamide (Parent) | | 1,3-Dithiane | 4-(2-Fluorophenoxy) | N-Methyl Thioamide | | 4-Methyl-1,3-dithiolane | 4-(3-Chlorophenoxy) | N,N-Dimethyl Thioamide | | Open-chain (bis(methylthio)methyl) | 4-(4-Methoxyphenoxy) | Propanethioamide | | 1,3-Oxathiolane | 3-(1,3-Dithiolan-2-yl)phenoxy | α-Methyl Ethanethioamide |

PART II: Biological Evaluation and Screening Cascade

Given the established roles of thioamide-containing molecules as inhibitors of key cellular signaling enzymes, we propose a primary screening focus on protein kinases and histone methyltransferases, two target classes deeply implicated in oncology and other diseases.[1][3][5]

Screening Workflow

A tiered approach is recommended to efficiently identify promising compounds while managing resources. The cascade progresses from broad primary screening to more specific secondary and selectivity assays.

Experimental Protocol 3: In Vitro Kinase Inhibition Assay (TR-FRET)

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are robust, high-throughput methods for measuring kinase activity.[6] They measure the phosphorylation of a substrate by detecting the FRET between a europium-labeled antibody that recognizes the phosphorylated substrate and a fluorescent tracer that binds to the kinase.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, kinase solution, fluorescently labeled substrate (e.g., GFP-tagged peptide), and ATP solution at desired concentrations (typically at or near the Kₘ for ATP).[4]

-

Compound Plating: Serially dilute test compounds in DMSO and dispense into a low-volume 384-well assay plate. Include positive controls (no inhibitor) and negative controls (no kinase).

-

Kinase Reaction: Add the kinase and substrate mixture to the wells containing the compounds.

-

Initiation: Initiate the kinase reaction by adding the ATP solution. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction by adding a detection solution containing EDTA and the europium-labeled anti-phospho-substrate antibody. Incubate for 60 minutes to allow for antibody binding.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration. Plot the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Protocol 4: In Vitro Histone Methyltransferase (ASH1L) Assay

Assay Principle: This protocol measures the activity of the histone methyltransferase ASH1L by quantifying the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a histone substrate.[5]

Step-by-Step Methodology:

-

Reaction Mixture: Prepare a reaction mixture in assay buffer containing recombinant ASH1L enzyme, a histone H3 peptide substrate, and the test compound at various concentrations.

-

Initiation: Initiate the reaction by adding [³H]-SAM. Incubate the mixture at 30 °C for 1-2 hours.

-

Termination: Stop the reaction by spotting the mixture onto phosphocellulose filter paper. The positively charged paper binds the histone peptide substrate, while the unreacted, negatively charged [³H]-SAM is washed away.

-

Washing: Wash the filter papers multiple times with a suitable buffer (e.g., sodium carbonate buffer) to remove all unincorporated radioactivity.

-

Detection: Place the dried filter papers into scintillation vials with scintillation cocktail.

-

Data Acquisition: Quantify the amount of incorporated [³H]-methyl groups using a liquid scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO) and determine the IC₅₀ value by fitting the data to a dose-response curve.

PART III: Structure-Activity Relationship (SAR) Analysis

SAR analysis is the iterative process of correlating the structural changes in the analog library with their corresponding biological activities.[7][8] This process guides the next round of analog design to enhance potency, selectivity, and drug-like properties.

Interpreting the Data

The initial screening data from the proposed library (Table 1) will provide crucial insights. By systematically comparing the activities of analogs, researchers can deduce the importance of each molecular region.

| Table 2: Hypothetical SAR Data for Analogs Against Target Kinase X | | :--- | :--- | :--- | IC₅₀ (µM) | | Analog ID | A-Site Modification | B-Site Modification | Kinase X | | S-1 (Parent) | 1,3-Dithiolane | 4-Phenoxy | 12.5 | | A-1 | 1,3-Dithiane | 4-Phenoxy | 25.1 | | A-2 | Open-chain | 4-Phenoxy | > 50 | | B-1 | 1,3-Dithiolane | 4-(2-Fluorophenoxy) | 5.2 | | B-2 | 1,3-Dithiolane | 4-(4-Methoxyphenoxy) | 15.8 | | C-1 | 1,3-Dithiolane | 4-Phenoxy | 8.9 |

Example Interpretations:

-

A-Site: The data for A-1 and A-2 suggest that the cyclic 1,3-dithiolane ring is preferred over a larger ring or an open-chain analog, indicating a specific steric requirement in the binding pocket.

-

B-Site: The improved potency of B-1 (2-fluoro substitution) compared to the parent S-1 and the slightly decreased potency of B-2 (4-methoxy) suggest that electron-withdrawing groups on the phenyl ring are beneficial for activity. This could be due to electronic effects or a specific hydrogen bond interaction with the fluorine atom.

-

C-Site: The activity of the N-methyl thioamide (C-1) indicates that substitution on the thioamide nitrogen is tolerated and may be a valuable handle for modulating physical properties like solubility without sacrificing potency.

Conclusion and Future Directions

This guide has outlined a comprehensive and technically detailed strategy for exploring the chemical space of 2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide analogs. By following the proposed synthetic routes, employing the detailed biological screening protocols, and engaging in iterative, SAR-driven design, research teams can systematically navigate this chemical landscape. The identification of potent and selective "hit" compounds from the initial screening cascade will serve as the foundation for a dedicated lead optimization program, with the ultimate goal of developing novel therapeutic candidates for challenging diseases.

References

-

Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]

-

Bakhtazad, A., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. European Journal of Medicinal Chemistry, 277, 116732. [Link]

-

Taylor, S. K., et al. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Synthetic Communications, 36(16), 2359-2364. [Link]

-

Reaction Biology. Cell-Based In Vitro Kinase Assay Services. [Link]

-

International Association for the Study of Pain (IASP). (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. [Link]

-

Expert Opinion on Drug Discovery. (2024). Unlocking the potential of the thioamide group in drug design and development. Taylor & Francis Online. [Link]

-

Rana, A., et al. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 16(17), 4571-4574. [Link]

-

Bogani, F., et al. (2012). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 893, 87-96. [Link]

-

Rogawski, D. S., et al. (2021). Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity. Nature Communications, 12(1), 2973. [Link]

-

Ianni, F., et al. (2024). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. International Journal of Molecular Sciences, 25(1), 12880. [Link]

-

Drug Design Org. Structure Activity Relationships (SAR). [Link]

-

ResearchGate. (2023). Structure-Activity Relationships: Theory, Uses and Limitations. [Link]

-

Janssen, G., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 534-543. [Link]

-

PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. [Link]

-

Chemspace. Bioisosteric Replacements. [Link]

-

Rogawski, D. S., et al. (2021). Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity. IU Indianapolis ScholarWorks. [Link]

-

Walker, G. S., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(20), 11585-11601. [Link]

-

Fromm, K. M., et al. (2020). Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. Beilstein Journal of Organic Chemistry, 16, 223-229. [Link]

-

ResearchGate. (2021). Development and characterization of ASH1L inhibitors. [Link]

-

Guillonneau, C., et al. (2003). Synthesis and Pharmacological Evaluation of New 1,2-dithiolane Based Antioxidants. European Journal of Medicinal Chemistry, 38(1), 1-11. [Link]

-

Knoevenagel, E. (1904). Acetonitrile, diethylamino-. Organic Syntheses. [Link]

-

Scripps Research. (2023). "Molecular Editing" Technique Aids Crafting of Pharmaceuticals and Other Compounds. Technology Networks. [Link]

-

Unsworth, W. P., et al. (2024). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. Molecules, 29(7), 1548. [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. bmglabtech.com [bmglabtech.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Analytical challenges in the characterization of 2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide

Welcome to the dedicated support center for the analytical characterization of 2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this molecule. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods effectively.

The structure of 2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide, with its combination of a thioamide, a dithiolane ring, and a phenoxy ether linkage, presents a unique set of analytical hurdles. This guide is structured to address these challenges head-on, providing both troubleshooting insights and foundational knowledge.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and analysis of 2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide.

Q1: What are the primary stability concerns for this molecule during analytical work?

A1: The two primary points of instability are the thioamide group and the dithiolane ring. The thioamide can be susceptible to hydrolysis to the corresponding amide, especially under acidic or basic conditions. The dithiolane ring, a thioacetal, is generally stable under neutral and basic conditions but can be labile in the presence of strong acids, potentially leading to deprotection and the formation of the corresponding aldehyde. It is also sensitive to oxidative conditions.

Q2: What solvent system is recommended for dissolving this compound for HPLC analysis?

A2: Due to the presence of both polar (thioamide) and non-polar (phenoxy, dithiolane) moieties, a mid-polarity solvent is a good starting point. Acetonitrile is often a preferred organic solvent over methanol for compounds containing sulfur atoms as it can offer sharper chromatographic peaks. A mixture of acetonitrile and water is a standard mobile phase for reverse-phase HPLC. For initial dissolution, consider using the intended strong solvent of your mobile phase, such as 100% acetonitrile or a DMSO stock solution if solubility is a challenge.

Q3: What are the expected key signals in ¹H NMR for structural confirmation?

A3: Key diagnostic signals include:

-

Dithiolane protons: A multiplet or set of multiplets typically between δ 3.2-3.6 ppm for the -S-CH₂-CH₂-S- protons.

-

Methine proton: A singlet for the dithiolane C-H proton (S-CH-S) typically downfield, around δ 5.5-6.0 ppm.

-

Phenoxy protons: Aromatic protons will appear as two doublets (an AA'BB' system) in the aromatic region (δ 6.8-7.5 ppm).

-

Ethane protons: The -O-CH₂- and -CH₂-CSNH₂ protons will likely appear as triplets, with the -O-CH₂- protons being more downfield due to the deshielding effect of the oxygen atom.

-

Thioamide protons: Two broad singlets for the -NH₂ protons, which may be concentration and solvent-dependent and can exchange with D₂O.

Q4: For mass spectrometry, what adducts should I look for in the positive ion mode?

A4: In addition to the protonated molecule [M+H]⁺, it is common to see sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, especially if glass vials or trace contaminants are present in your solvents. The relative abundance of these adducts can be influenced by the solvent system and the specific ESI source conditions.

Part 2: Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Troubleshooting Scenario 1: Poor Peak Shape and Tailing in Reverse-Phase HPLC

The Problem: You observe significant peak tailing or broad peaks for your main analyte peak during RP-HPLC analysis.

The Causality: This issue often stems from several factors related to the thioamide group. Thioamides can interact with residual silanols on the silica-based stationary phase, leading to tailing. Additionally, the presence of trace metals in the HPLC system or on the column can chelate with the sulfur atom, causing peak distortion.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor HPLC peak shape.

Step-by-Step Protocol:

-

Mobile Phase pH Adjustment: The thioamide group has a pKa, and operating the mobile phase near this pKa can lead to inconsistent protonation states and peak broadening. Adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa is a standard practice. For this molecule, starting with an acidic mobile phase (e.g., pH 2.5-3) using formic acid is a good first step, as it will fully protonate the thioamide and suppress silanol interactions.

-

Introduce an Ion-Pairing Agent: If tailing persists, it is likely due to strong interactions between the analyte and the stationary phase. Trifluoroacetic acid (TFA) at 0.1% is a strong ion-pairing agent that can mask these interactions and significantly improve peak shape. However, be aware that TFA can cause ion suppression in mass spectrometry.

-

Use a High-Quality, End-capped Column: Modern, high-purity silica columns (Type B) have a lower concentration of acidic silanol groups, which are a primary cause of tailing for basic and chelating compounds. Ensure you are using a well-maintained, high-quality C18 or similar column.

-

Check for Metal Contamination: The sulfur atom in the thioamide and dithiolane can chelate with metal ions. If your system (e.g., stainless steel frits, pump components) is leaching metal ions, this can lead to severe peak tailing. Passivating the HPLC system with an acid wash or using a column with a PEEK-lined body can mitigate this.

Troubleshooting Scenario 2: Unexpected Peaks in the Chromatogram or Mass Spectrum

The Problem: You observe additional peaks in your HPLC chromatogram or unexpected masses in your MS data, suggesting sample degradation or impurities.

The Causality: As mentioned, the dithiolane and thioamide groups are the most likely points of degradation. The dithiolane can hydrolyze back to the aldehyde, and the thioamide can hydrolyze to the amide or oxidize.

Troubleshooting Workflow:

Caption: Potential degradation pathways of the target analyte.

Step-by-Step Protocol:

-

Identify the Unknown Peaks: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unexpected peaks. Calculate the mass difference between these peaks and the parent compound.

-

Hypothesize Degradation Products:

-

Mass difference of -16 Da: This strongly suggests the hydrolysis of the thioamide (C=S) to the corresponding amide (C=O). This can occur if the sample is stored in protic solvents or exposed to acidic/basic conditions.

-

Mass difference corresponding to the loss of the dithiolane group and addition of oxygen: This points to the hydrolysis of the dithiolane ring to form the aldehyde. This is particularly favored under strongly acidic conditions.

-

Mass difference of +16 Da: This could indicate oxidation of the thioamide to a thioamide S-oxide, a common metabolic and degradation pathway for thioamides.

-

-

Perform Forced Degradation Studies: To confirm the identity of the degradants, perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions to promote degradation and then analyzing the products.

-

Acidic Hydrolysis: Treat a solution of the compound with 0.1 M HCl at a slightly elevated temperature (e.g., 40-60°C) for a defined period.

-

Basic Hydrolysis: Treat a solution with 0.1 M NaOH under similar conditions.

-

Oxidative Degradation: Treat a solution with a low concentration of hydrogen peroxide (e.g., 3%).

-

-

Analyze and Compare: Run the samples from the forced degradation study by LC-MS. Compare the retention times and mass spectra of the peaks generated with the unknown peaks in your original sample. A match confirms the identity of the degradation product.

Part 3: Key Experimental Protocols

This section provides detailed methodologies for the essential analytical techniques discussed.

Protocol 1: Reverse-Phase HPLC-UV Method for Purity Analysis

-

Column: High-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

UV Detection: 254 nm and 270 nm.

-

Sample Preparation: Dissolve the sample in acetonitrile or a 50:50 mixture of acetonitrile:water to a final concentration of approximately 0.5 mg/mL.

Protocol 2: LC-MS Method for Identification and Degradant Analysis

-

LC System: Use the same HPLC conditions as in Protocol 1 to ensure chromatographic correlation.

-

Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Range: m/z 100-600.

-

Source Parameters (Typical Starting Points):

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Desolvation Gas Flow: 600 L/hr.

-

-

Data Acquisition: Perform a full scan experiment to detect all ions. For structural confirmation, perform a targeted MS/MS (or product ion scan) on the parent compound's m/z to observe its fragmentation pattern. Key expected fragments would arise from the cleavage of the ether linkage or fragmentation of the dithiolane ring.

References

-

McCalley, D. V. (2010). Study of the factors controlling the performance of basic compounds in reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858–880. [Link]

-

Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430-437. [Link]

-

Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. [Link]

-

Ba-saif, S., Mcallef, J. V., & Satchell, D. P. N. (1987). The mechanism of thioacetamide hydrolysis promoted by mercury(II) and cadmium(II) perchlorates in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (5), 651. [Link]

-

ICH, Q1A (R2), Stability Testing of New Drug Substances and Products, International Council for Harmonisation, Geneva (2003). [Link]

Validation & Comparative

A Comparative Guide to the Definitive Structural Confirmation of 2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. It underpins our understanding of reactivity, biological activity, and material properties. This guide provides an in-depth technical comparison of analytical methodologies for the structural confirmation of 2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide, with a primary focus on the unparalleled precision of single-crystal X-ray crystallography. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide essential information, X-ray crystallography stands as the gold standard for providing a definitive and high-resolution atomic arrangement in the solid state.

The Imperative of Unambiguous Structural Elucidation

The precise spatial arrangement of atoms within 2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide, a molecule featuring a thioamide, a dithiolane ring, and a phenoxy ether linkage, dictates its chemical behavior and potential biological interactions. The thioamide group, for instance, is a bioisostere of the amide bond, but with distinct electronic and steric properties that can influence binding to biological targets.[1][2] The dithiolane ring introduces specific stereochemical considerations. Therefore, an accurate structural model is not merely academic; it is a critical prerequisite for rational drug design and development.

X-ray Crystallography: The Definitive Approach

X-ray crystallography is an experimental science that allows for the determination of the atomic and molecular structure of a crystal.[3] The technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystalline lattice.[3] By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the precise positions of the atoms, bond lengths, and bond angles can be determined.[3]

Hypothetical Experimental Protocol for X-ray Crystallographic Analysis

As no published crystal structure for 2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide currently exists in the common databases, this section outlines a robust, field-proven protocol for its structural determination.

Part 1: Synthesis and Crystallization

A plausible synthetic route to obtain the target compound would first involve the synthesis of 2-(4-(1,3-dithiolan-2-yl)phenoxy)acetonitrile, followed by its conversion to the corresponding thioamide. The final product would then be purified by column chromatography.

The critical and often most challenging step is the growth of single crystals of sufficient quality for X-ray diffraction. This is more of an art than a science, often requiring the screening of numerous conditions. A common and effective method is slow evaporation from a saturated solution.

Step-by-Step Crystallization Protocol:

-

Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof).

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in a promising solvent or solvent mixture at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation: Loosely cap the vial containing the solution and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, promoting the formation of well-ordered crystals.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately mount them on the goniometer of the diffractometer.

Part 2: Data Collection and Structure Solution

-

Data Collection: A suitable single crystal is mounted on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[3]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal. The initial phases of the structure factors are determined using direct methods, and an initial electron density map is calculated. This map is then used to build an initial molecular model, which is subsequently refined against the experimental data to obtain the final, high-resolution crystal structure.

Anticipated Crystallographic Data

The following table presents hypothetical, yet realistic, crystallographic data that could be expected for 2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide.

| Parameter | Hypothetical Value |

| Chemical Formula | C11H13NOS2 |

| Formula Weight | 239.36 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 14.789(5) |

| β (°) | 105.34(2) |

| Volume (ų) | 1223.4(7) |

| Z | 4 |

| R-factor | 0.045 |

Visualizing the Workflow and Structure

The following diagrams illustrate the experimental workflow for X-ray crystallography and the confirmed molecular structure.

Caption: Experimental workflow for X-ray crystallographic analysis.

Caption: Molecular structure of 2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide.

Complementary Spectroscopic Techniques: A Comparative Analysis

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques are indispensable for characterizing the compound in solution and confirming its identity. Each technique offers unique insights, and their combined application provides a comprehensive understanding of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[4] For 2-(4-(1,3-dithiolan-2-yl)phenoxy)ethanethioamide, both ¹H and ¹³C NMR would be essential.

-

¹H NMR: Would provide information on the number of different types of protons and their neighboring environments through chemical shifts and coupling constants. The aromatic protons, the methylene protons of the ethoxy chain, and the protons of the dithiolane ring would all have distinct signals.

-